Macitentan impurity A

RP-HPLC Method Validation Pharmaceutical Quality Control

Macitentan impurity A is a critical, structurally unique process-related impurity. The N-methyl substitution (replacing N-propyl) confers a distinct chromatographic retention time and mass spectrometric signature (m/z ~561.23) essential for accurate quantification in stability-indicating RP-HPLC methods. Using a generic standard risks misidentification, quantification errors, and ANDA rejection. Our certified reference material supports ICH Q2(R1) method validation, forced degradation studies, and batch release testing with 98% purity and comprehensive CoA.

Molecular Formula C17H16Br2N6O4S
Molecular Weight 560.2 g/mol
CAS No. 441798-25-0
Cat. No. B104400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacitentan impurity A
CAS441798-25-0
SynonymsN-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-methylsulfamide_x000B_
Molecular FormulaC17H16Br2N6O4S
Molecular Weight560.2 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25)
InChIKeyBRSITRUZDCGGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macitentan Impurity A (CAS 441798-25-0) for Pharmaceutical Quality Control and Analytical Reference


Macitentan impurity A (N-Despropyl-N-Methyl Macitentan, CAS 441798-25-0) is a structurally characterized process-related impurity of the dual endothelin receptor antagonist macitentan, a drug indicated for pulmonary arterial hypertension (PAH). It is chemically defined as N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-methylsulfamide, with the molecular formula C17H16Br2N6O4S and a molecular weight of approximately 560.22 g/mol [1]. This compound is not a therapeutic agent but serves as a critical reference material for analytical method development, validation, and quality control (QC) applications during the manufacture and regulatory assessment of macitentan active pharmaceutical ingredient (API) and finished dosage forms [2].

Why Generic Macitentan Impurity Reference Standards Cannot Substitute Macitentan Impurity A (CAS 441798-25-0)


Macitentan impurity A (N-Despropyl-N-Methyl Macitentan) is a distinct chemical entity that is not interchangeable with other macitentan-related impurities or degradation products. Its unique structural modification—the replacement of the N-propyl group on the sulfamide moiety with an N-methyl group—confers specific chromatographic and spectroscopic properties that differ from other process impurities like N-despropyl macitentan (impurity B, CAS 1103522-45-7) or the N-ethyl analog (impurity C) [1]. This structural uniqueness translates to a specific retention time and mass spectrometric signature in validated analytical methods [2]. Therefore, for accurate quantification, method validation, and regulatory compliance in Abbreviated New Drug Applications (ANDAs), the exact, certified reference standard of Macitentan impurity A is mandatory; a generic or similar impurity standard will lead to inaccurate identification, quantification errors, and potential regulatory rejection [3].

Quantitative Performance Benchmarks for Macitentan Impurity A (CAS 441798-25-0) in Validated Analytical Methods


Chromatographic Separation and Quantification of Macitentan Impurity A via RP-HPLC

In a validated RP-HPLC method for related substances in macitentan, impurity A (Macitentan impurity A, CAS 441798-25-0) was separated from the main drug peak and three other specified impurities (B, C, D). The method demonstrated excellent linearity for impurity A over a wide concentration range [1].

RP-HPLC Method Validation Pharmaceutical Quality Control Macitentan Impurity Profiling

Stability-Indicating Capability in Forced Degradation Studies for Macitentan Impurity A

While the referenced study does not provide quantitative data for Impurity A's formation under stress, it establishes the baseline specificity of the validated RP-HPLC method. The method was proven to be stability-indicating as it separated all process impurities (including A, B, C, D) from degradation products formed under various stress conditions, with a mass balance >96% [1]. This confirms that Macitentan impurity A can be accurately monitored in the presence of a complex degradation profile.

Forced Degradation Stability-Indicating Method ICH Guidelines Macitentan Impurity A

Structural Confirmation and Differentiation from Macitentan Impurity B by Mass Spectrometry

Comprehensive LC/MS/MS analysis of macitentan and its impurities has been conducted to characterize degradation products and process impurities [1]. The distinct chemical structure of Macitentan impurity A (N-Despropyl-N-Methyl Macitentan, C17H16Br2N6O4S, MW ~560.22) versus its close analog Impurity B (N-Despropyl Macitentan, C16H14Br2N6O4S, MW ~546.19) results in a unique and distinguishable mass spectrometric signature [2].

LC-MS Impurity Identification Macitentan Impurity A Structural Elucidation

Core Application Scenarios for Macitentan Impurity A (CAS 441798-25-0) in Pharmaceutical Development and Quality Control


Reference Standard for RP-HPLC Method Validation in Macitentan API and Drug Product

Macitentan impurity A is employed as a primary reference standard for the development and validation of stability-indicating RP-HPLC methods for macitentan. Its well-characterized retention time and high recovery rate (99.91% with an RSD of 1.61% [1]) make it essential for establishing system suitability parameters, determining relative response factors (RRF), and ensuring accurate quantification of this specific impurity in batch release and stability testing. This application is mandated by ICH Q2(R1) and ICH Q3A/B guidelines.

Process Impurity Control and Qualification in Macitentan API Manufacturing

In the synthesis of macitentan, the formation of impurity A is a critical process-related impurity. Its presence must be monitored and controlled to meet API purity specifications (typically >99.5% total purity with total impurities <0.5% [2]). A certified reference standard of Macitentan impurity A is indispensable for quantifying its level, qualifying the API batch, and justifying a specified impurity limit in regulatory filings (e.g., Drug Master Files, ANDAs).

Structural Identification and Confirmation in Forced Degradation and Stability Studies

During forced degradation studies (acid, base, oxidative, thermal, photolytic) of macitentan drug products, impurity A must be clearly identified and distinguished from a complex mixture of degradation products. Its unique mass spectrometric signature (m/z ~561.23 [3]) allows for its unequivocal identification using LC-MS, enabling accurate assessment of drug product stability and shelf-life determination as per ICH Q1A(R2) guidelines.

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